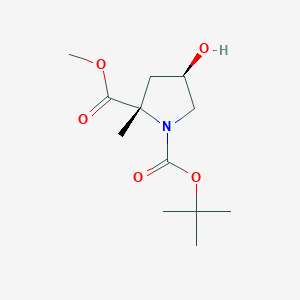
Methyl 2-(pyrrolidin-3-yl)acetate acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(pyrrolidin-3-yl)acetate acetate is an organic compound with the molecular formula C₉H₁₇NO₄ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(pyrrolidin-3-yl)acetate acetate typically involves the esterification of 2-(pyrrolidin-3-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-(pyrrolidin-3-yl)acetic acid+methanolacid catalystMethyl 2-(pyrrolidin-3-yl)acetate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and allow for easier separation of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives. Common nucleophiles include amines and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(pyrrolidin-3-yl)acetate acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-(pyrrolidin-3-yl)acetate acetate involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, the compound may act as a prodrug, undergoing enzymatic hydrolysis to release the active pyrrolidine derivative. The released pyrrolidine can then interact with specific receptors or enzymes, modulating their activity and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-(pyrrolidin-2-yl)acetate
- Ethyl 2-(pyrrolidin-3-yl)acetate
- Methyl 2-(pyrrolidin-3-yl)propanoate
Comparison: Methyl 2-(pyrrolidin-3-yl)acetate acetate is unique due to its specific ester group and the position of the pyrrolidine ring. Compared to Methyl 2-(pyrrolidin-2-yl)acetate, it has a different substitution pattern, which can lead to variations in reactivity and biological activity. Ethyl 2-(pyrrolidin-3-yl)acetate has a similar structure but with an ethyl ester group, which can affect its physical properties and reactivity. Methyl 2-(pyrrolidin-3-yl)propanoate has a longer carbon chain, which can influence its solubility and interaction with biological targets.
Eigenschaften
Molekularformel |
C9H17NO4 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
acetic acid;methyl 2-pyrrolidin-3-ylacetate |
InChI |
InChI=1S/C7H13NO2.C2H4O2/c1-10-7(9)4-6-2-3-8-5-6;1-2(3)4/h6,8H,2-5H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
LBQYFSAISGUYAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC(=O)CC1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Aminopyridin-3-yl)-3-(benzo[d]thiazol-6-yl)imidazolidin-2-one hydrochloride](/img/structure/B8368603.png)






![5-Oxo-4-azaspiro[2.4]heptane-7-carbaldehyde](/img/structure/B8368648.png)



![methyl 2-[N-(2-cyclohex-1-enyl)ethylamino]acetate](/img/structure/B8368695.png)


